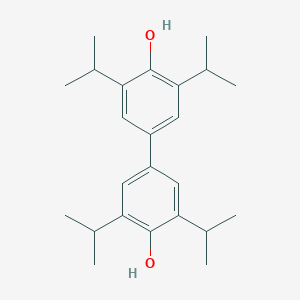

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol

Vue d'ensemble

Description

Chemical Name: 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol CAS No.: 2416-95-7 Molecular Formula: C₂₄H₃₄O₂ Molecular Weight: 354.53 g/mol Synonyms: Propofol Related Compound A

This compound features a biphenyl backbone with hydroxyl (-OH) groups at the 4,4' positions and isopropyl (-C₃H₇) substituents at the 3,3',5,5' positions. The bulky isopropyl groups confer significant steric hindrance, influencing solubility and reactivity. It is primarily used as a reference standard in pharmaceutical quality control, particularly for propofol synthesis and impurity profiling .

Méthodes De Préparation

Structural Considerations and Synthetic Challenges

The molecular architecture of 3,3',5,5'-tetraisopropylbiphenyl-4,4'-diol presents two primary synthetic challenges: (1) forming the biphenyl bond between two phenolic rings and (2) introducing isopropyl groups at the 3,3',5,5' positions without steric interference. The compound’s symmetry simplifies regioselectivity concerns but necessitates precise control over reaction conditions to avoid side products . Key physical properties, such as a melting point of 107–111°C and solubility in chloroform and methanol, influence purification strategies .

Oxidative Coupling of Propofol

Mechanism and Reaction Conditions

Propofol (2,6-diisopropylphenol) serves as a direct precursor for this compound via oxidative dimerization. The reaction typically employs iron(III) chloride (FeCl₃) or horseradish peroxidase as catalysts under aerobic conditions. The mechanism involves single-electron oxidation of propofol’s phenolic –OH group, generating a phenoxy radical that couples at the para position relative to the hydroxyl group .

Experimental Protocol

A representative procedure involves dissolving propofol (10 mmol) in dichloromethane (50 mL) and adding FeCl₃ (2 mmol) at 0°C. The mixture is stirred for 24 hours under nitrogen, followed by quenching with water and extraction with chloroform. The crude product is recrystallized from methanol to yield the dimer .

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 45–60% |

| Purity (HPLC) | >95% after recrystallization |

This method’s limitations include moderate yields due to competing ortho coupling and the need for rigorous exclusion of moisture .

Ullmann Coupling of Halogenated Precursors

Substrate Design and Catalysis

Ullmann coupling utilizes 4-bromo-2,6-diisopropylphenol as a monomeric building block. Copper(I) iodide (CuI) in the presence of a diamino ligand (e.g., trans-cyclohexane-1,2-diamine) facilitates the coupling reaction in dimethylformamide (DMF) at elevated temperatures .

Optimization and Challenges

Protecting the phenolic –OH groups as methyl ethers (using methyl iodide) prevents catalyst poisoning. After coupling, the methyl groups are removed via boron tribromide (BBr₃) in dichloromethane.

| Parameter | Value |

|---|---|

| Catalyst | CuI/trans-cyclohexane-1,2-diamine |

| Temperature | 110°C |

| Reaction Time | 48 hours |

| Deprotection Agent | BBr₃ |

| Overall Yield | 35–50% |

Steric hindrance from isopropyl groups reduces reaction efficiency, necessitating excess monomer and prolonged reaction times .

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Synthesis

4-Bromo-2,6-diisopropylphenylboronic acid is prepared via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron and a palladium catalyst.

Coupling Reaction

The boronic acid (5 mmol) is coupled with 4-bromo-2,6-diisopropylphenol (5 mmol) using Pd(PPh₃)₄ (0.1 mmol) and K₂CO₃ (15 mmol) in a toluene/water mixture at 80°C .

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/H₂O (3:1) |

| Yield | 55–70% |

| Selectivity | >90% para-coupled product |

This method offers superior regioselectivity compared to oxidative coupling but requires expensive palladium catalysts .

Friedel-Crafts Alkylation and Subsequent Coupling

Isopropyl Group Introduction

4,4'-Biphenol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃. However, achieving tetraisopropyl substitution at the 3,3',5,5' positions is challenging due to steric effects.

Sequential Coupling Strategy

An alternative route involves pre-alkylating 4-bromophenol with isopropyl groups before coupling. This two-step process improves substitution control but complicates purification.

| Parameter | Value |

|---|---|

| Alkylation Agent | Isopropyl bromide |

| Catalyst | AlCl₃ |

| Yield (per step) | 40–50% |

Purification and Characterization Techniques

Crude product is purified via recrystallization from methanol or chloroform, leveraging the compound’s limited solubility in these solvents at room temperature . Characterization by ¹H NMR reveals two equivalent phenolic protons (δ 8.2 ppm) and multiplet signals for the isopropyl groups (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 354.53 ([M+H]⁺) .

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxidative Coupling | 45–60% | Low | Moderate | High (toxic oxidants) |

| Ullmann Coupling | 35–50% | Moderate | Low | Moderate (Cu waste) |

| Suzuki Coupling | 55–70% | High | High | Low (Pd recycling) |

| Friedel-Crafts | 40–50% | Low | Low | High (AlCl₃ waste) |

The Suzuki-Miyaura method balances yield and scalability but faces economic barriers due to palladium usage .

Industrial-Scale Production Considerations

Large-scale synthesis favors the oxidative coupling route due to lower catalyst costs and simpler infrastructure. Continuous flow reactors improve FeCl₃-mediated dimerization efficiency, achieving 65% yield with residence times under 6 hours .

Analyse Des Réactions Chimiques

Types de réactions : Le Di(2,6-diisopropylphénol) subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.

Réduction : Le composé peut être réduit pour former les alcools correspondants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont utilisés.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres formes réduites.

Substitution : Dérivés halogénés ou nitrés.

4. Applications de la recherche scientifique

Le Di(2,6-diisopropylphénol) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets sur les processus cellulaires et la phosphorylation oxydative dans les mitochondries.

Médecine : Largement utilisé comme agent anesthésique pour l'induction et le maintien de l'anesthésie.

Industrie : Employé dans la stabilisation des bio-huiles contenant des composés phénoliques.

5. Mécanisme d'action

Le principal mécanisme d'action du Di(2,6-diisopropylphénol) implique la modulation positive de la fonction inhibitrice du neurotransmetteur acide gamma-aminobutyrique (GABA) via les récepteurs GABA-A . Cette interaction renforce les effets inhibiteurs du GABA, conduisant à la sédation et à l'hypnose. De plus, le composé présente des propriétés antioxydantes en réagissant avec les radicaux libres pour former des radicaux phénoxyles .

Composés similaires :

- 2,6-Di-tert-butylphénol

- 2,6-Diéthylphénol

- 2-tert-Butylphénol

Comparaison : Le Di(2,6-diisopropylphénol) est unique en raison de ses substituants isopropyliques spécifiques aux positions 2 et 6 sur le cycle phénolique. Cet arrangement structurel influence sa réactivité et ses interactions stériques, en particulier avec le groupe O-H . Comparé au 2,6-di-tert-butylphénol, le Di(2,6-diisopropylphénol) présente moins de contrainte stérique, ce qui le rend plus approprié pour certaines applications .

Applications De Recherche Scientifique

Anesthetic Properties

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol has been studied for its potential anesthetic effects similar to those of propofol. Its lipophilicity allows for rapid penetration into biological membranes, enhancing its efficacy in inducing anesthesia. The compound's mechanism of action is believed to involve modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been suggested that it can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into derivatives with enhanced biological activities. For instance, studies have explored its use in developing new anesthetics and other therapeutic agents .

Interaction Studies

Investigations into the binding affinity of this compound with various biological targets have highlighted its relevance in pharmacological research. The compound's interactions with proteins and enzymes are under examination to understand its potential therapeutic applications better .

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. This activity was assessed using assays measuring the compound's ability to scavenge free radicals and protect cellular components from oxidative damage.

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications at specific positions on the biphenyl structure can lead to variations in biological activity. For example, certain derivatives have demonstrated improved efficacy against resistant bacterial strains when compared to the parent compound .

Mécanisme D'action

The primary mechanism of action of Di(2,6-diisopropylphenol) involves the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This interaction enhances the inhibitory effects of GABA, leading to sedation and hypnosis. Additionally, the compound exhibits antioxidant properties by reacting with free radicals to form phenoxyl radicals .

Comparaison Avec Des Composés Similaires

The structural and functional analogs of 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol include:

Structural Analogs

Physicochemical Properties

- Solubility: Tetraisopropyl derivative: Low solubility in polar solvents (e.g., water) due to bulky isopropyl groups. Tetramethoxy derivative: Higher solubility in organic solvents (e.g., ethanol) owing to polar methoxy groups . Tetramethyl derivative: Intermediate solubility, used in polymer matrices requiring moderate hydrophobicity .

Thermal Stability :

This compound

- Pharmaceutical Relevance : Critical impurity in propofol synthesis; regulatory limits require quantification below 0.1% .

- Material Science: Potential as a sterically hindered monomer for specialty polymers, though applications are less explored compared to methyl/tert-butyl analogs.

3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol

- Anticancer Mechanism : Downregulates PI3K/AKT/NF-κB signaling, reducing cell proliferation by 60% in NCI-H460 cells .

- Antioxidant Efficacy : Extends biodiesel shelf life by scavenging free radicals; reduces peroxide formation by 30% .

3,3',5,5'-Tetra-tert-butylbiphenyl-4,4'-diol

- Polymer Chemistry : Enhances mechanical strength in SPEEK membranes for fuel cells; proton conductivity of 0.12 S/cm at 80°C .

Activité Biologique

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol, also known as Dipropofol or Propofol dimer, is a chemical compound with significant biological activities. This dimeric derivative of Propofol has garnered attention due to its antibacterial properties and potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its antibacterial effects, antioxidant capabilities, and implications in medical research.

- Molecular Formula : CHO

- Molecular Weight : 354.53 g/mol

- CAS Number : 2416-95-7

- Appearance : Yellow solid

- Melting Point : 107.0 to 111.0 °C

- Solubility : Slightly soluble in chloroform and methanol .

Antibacterial Activity

This compound exhibits strong antibacterial activity against Gram-positive bacteria. Studies indicate that it has a significant inhibitory effect on various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria is reported to be in the range of 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Enterococcus faecalis | 50 | 24 |

| Pseudomonas aeruginosa | 50 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

Antioxidant Activity

The compound also displays notable antioxidant properties. It acts as a radical scavenger, which helps in mitigating oxidative stress within biological systems. This characteristic is particularly beneficial in preventing cellular damage associated with various diseases .

The mechanism underlying the antibacterial action of Dipropofol involves disruption of bacterial cell membrane integrity and interference with metabolic processes. This disruption leads to cell lysis and ultimately bacterial death. The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative damage .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial effects of Dipropofol against multiple strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating infections where biofilm formation is a critical factor.

Clinical Implications

Given its properties, there is ongoing research into the use of Dipropofol in clinical settings, particularly in surgeries where infection control is paramount. Its dual role as an anesthetic and an antibacterial agent presents a unique opportunity for improving patient outcomes during procedures .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear chemical-impermeable gloves (EN 374 standard), tightly sealed safety goggles (EN 166/NIOSH), and fire-resistant lab coats to prevent skin/eye contact. Respiratory protection (e.g., full-face respirators) is required if exposure limits are exceeded .

- Ventilation & Spill Management : Use fume hoods to avoid dust formation. For spills, evacuate the area, contain using inert absorbents, and avoid drain contamination. Contaminated clothing must be removed and washed before reuse .

- Storage : Store in a cool, dry environment away from ignition sources, with secondary containment to prevent leakage .

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Apply a 2<sup>k</sup> factorial design to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. This reduces the number of trials while identifying interactions between parameters .

- Response Surface Methodology (RSM) : Use RSM to model nonlinear relationships and determine optimal conditions for yield and purity. Include control experiments to validate reproducibility .

- Analytical Validation : Monitor reaction progress via HPLC or GC-MS, referencing retention times and fragmentation patterns from analogous biphenyl derivatives (e.g., 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the diol structure. Compare chemical shifts with structurally similar compounds (e.g., 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol at δ 6.8–7.2 ppm for aromatic protons) .

- FT-IR : Identify hydroxyl stretches (~3200–3600 cm<sup>−1</sup>) and aryl C-H bending (670–900 cm<sup>−1</sup>) to verify functional groups .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (C24H34O2, exact mass 354.256 g/mol) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric derivatization of this compound?

- Methodological Answer :

- Controlled Replication : Reproduce studies under identical conditions (solvent, catalyst batch, temperature) to isolate variables. Cross-validate using chiral HPLC or circular dichroism (CD) to assess enantiomeric excess .

- Computational Modeling : Perform DFT calculations to compare transition-state energies across catalysts (e.g., BINOL vs. SPINOL derivatives). Correlate steric/electronic effects with experimental outcomes .

- Meta-Analysis : Systematically review literature to identify biases (e.g., solvent polarity effects in protic vs. aprotic media) .

Q. What strategies are recommended for studying the oxidative stability of this compound in high-temperature applications?

- Methodological Answer :

- Accelerated Aging Tests : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to simulate degradation under controlled O2 exposure. Compare with structurally related antioxidants (e.g., TMBP in biodiesel studies) .

- Radical Scavenging Assays : Employ DPPH or ABTS assays to quantify antioxidant capacity. Correlate results with Hammett substituent constants to predict substituent effects on stability .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track C-O bond cleavage and quinone formation during degradation .

Q. How can researchers design a scalable purification protocol for this compound with >99% purity?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using solubility parameters (Hansen Solubility Parameters) to maximize yield and purity. Monitor crystal growth via X-ray diffraction .

- Chromatographic Methods : Develop a gradient elution protocol using silica gel columns, referencing retention behaviors of tetramethyl analogs .

- Quality Control : Implement ICP-MS to detect trace metal impurities from catalysts, and Karl Fischer titration to ensure <0.1% moisture .

Q. What computational approaches are suitable for predicting the solubility and bioavailability of this compound?

- Methodological Answer :

- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hansen solubility parameters. Validate against experimental solubility data .

- Molecular Dynamics (MD) : Simulate solvation free energy in lipid bilayers to predict membrane permeability. Compare with structurally similar diols (e.g., 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol) .

- ADMET Prediction : Use software like SwissADME to estimate absorption/distribution profiles and cytochrome P450 interactions .

Q. Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Statistical Process Control (SPC) : Implement control charts (X-bar and R charts) to monitor critical parameters (e.g., reaction time, pH). Identify outliers using Grubbs’ test .

- Root Cause Analysis : Apply fishbone diagrams to trace variability to raw material quality, catalyst aging, or environmental humidity .

- DoE Optimization : Use a central composite design to refine tolerance limits for input variables .

Q. What methodologies are recommended for detecting and quantifying degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method targeting quinone and isopropyl-cleavage products. Use deuterated internal standards for quantification .

- GC Headspace Analysis : Detect volatile degradation byproducts (e.g., acetone, propene) under accelerated thermal stress .

- NMR Spectroscopy : Track <sup>13</sup>C isotopic shifts to identify oxidation sites .

Q. How can researchers validate the environmental safety of this compound in compliance with regulatory frameworks?

- Methodological Answer :

- Ecotoxicity Testing : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) assays to assess acute/chronic toxicity. Compare with EPA guidelines for biphenyl derivatives .

- Biodegradation Studies : Use OECD 301B (CO2 evolution test) to evaluate microbial breakdown. Monitor metabolites via LC-TOF-MS .

- Regulatory Cross-Referencing : Align with TSCA §721.1800 requirements for significant new uses, including worker exposure limits and disposal protocols .

Propriétés

IUPAC Name |

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISRHCMPQROAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178867 | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-95-7 | |

| Record name | Dipropofo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPOFO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.